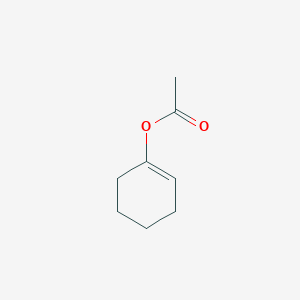

1-Cyclohexenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexen-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJNNZMCOCQJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162030 | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-22-2 | |

| Record name | 1-Cyclohexen-1-ol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENE-1-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHZ4PS0MLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexenyl Acetate

Enol Acetate (B1210297) Synthesis of 1-Cyclohexenyl Acetate

The synthesis of this compound is predominantly achieved through the enol acetylation of cyclohexanone (B45756). This transformation can be accomplished using various methods, including direct acetylation with different catalysts and reaction conditions.

Direct Acetylation of Cyclohexanone

Direct acetylation of cyclohexanone is a common and efficient route to this compound. This process typically involves the reaction of cyclohexanone with an acetylating agent, such as acetic anhydride (B1165640) or isopropenyl acetate, in the presence of a catalyst.

Various catalysts have been employed to facilitate the direct acetylation of cyclohexanone, enhancing reaction rates and yields. Among these, solid acid catalysts like Montmorillonite (B579905) KSF clay have proven effective. lookchem.comias.ac.inresearchgate.net These clay catalysts offer advantages such as being environmentally benign, low-cost, and reusable. ias.ac.inresearchgate.netresearchgate.netrsc.org They can function as both Brønsted and Lewis acids, promoting the enolization of cyclohexanone and subsequent acetylation. ias.ac.inresearchgate.net The use of Montmorillonite KSF clay with acetic anhydride provides a convenient and selective method for preparing this compound. lookchem.com

Molecular iodine is another effective catalyst for this transformation. researchgate.netbeilstein-journals.org Its Lewis acidic nature allows it to activate the carbonyl group of cyclohexanone, facilitating the formation of the enol acetate. researchgate.net Iodine-catalyzed reactions are often carried out under mild conditions and offer good yields. lookchem.compsu.edu

Table 1: Catalyst-Mediated Synthesis of this compound

| Catalyst | Acetylating Agent | Reaction Conditions | Yield | Reference |

| Montmorillonite KSF Clay | Acetic Anhydride | Microwave Irradiation | High | lookchem.com |

| Iodine | Acetic Anhydride | Microwave Irradiation | High | lookchem.com |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. lookchem.comoatext.comresearchgate.netscispace.com The synthesis of this compound from cyclohexanone and acetic anhydride can be efficiently achieved using microwave assistance in the presence of catalysts like Montmorillonite KSF clay or iodine. lookchem.com This method offers a rapid and efficient pathway to the desired enol acetate. lookchem.com

Alternative Synthetic Routes to this compound

While direct acetylation of cyclohexanone is the most common method, alternative routes to this compound and its derivatives exist. One such method involves the reaction of cyclohexanone with cyanoacetic acid. This reaction, when carried out in the presence of ammonium (B1175870) acetate and followed by decarboxylation, can yield 1-cyclohexenylacetonitrile (B146470), a related compound. google.comorgsyn.org Further transformation of this nitrile could potentially lead to this compound. Another approach involves the esterification of cyclohexene (B86901) with acetic acid, which primarily yields cyclohexyl acetate, but under certain conditions with specific catalysts, the formation of this compound as a minor product has been observed. acs.orgnih.govresearchgate.net Additionally, biocatalytic methods employing lipases for the acetylation of cyclohexanol (B46403) derivatives have been explored, offering a greener alternative for the synthesis of related acetate esters. mdpi.comacs.org

Functionalization Reactions of the 1-Cyclohexenyl Moiety

The double bond in the 1-cyclohexenyl moiety of this compound provides a reactive site for various functionalization reactions, allowing for the introduction of new atoms and functional groups.

Olefin Functionalization Strategies

The olefinic bond in this compound is amenable to a range of functionalization strategies. These reactions expand the synthetic utility of this enol acetate by allowing for the creation of more complex molecular architectures.

One key strategy is the direct functionalization of the C(sp2)-H bonds of the alkene. Recent advancements have demonstrated that transition metal-catalyzed reactions, for instance, using rhodium(III) or iridium(III) complexes, can achieve allylic C(sp3)–H functionalization of olefins. snnu.edu.cn While not directly demonstrated on this compound in the provided context, these methods are applicable to a wide range of olefins. snnu.edu.cn

Furthermore, radical-initiated transformations offer another avenue for olefin functionalization. mdpi.com For example, the addition of radicals across the double bond can lead to a variety of substituted cyclohexyl derivatives. Visible-light-mediated α-arylation of enol acetates using aryl diazonium salts has also been reported, providing a method for C-C bond formation at the α-position. lookchem.com

The direct Michael addition of enol acetates to α,β-unsaturated ketones, catalyzed by a combination of Lewis acids like InCl3 and Me3SiCl, can produce functionalized 1,5-diketones. lookchem.com Additionally, metathesis reactions, particularly cross-metathesis with other olefins catalyzed by ruthenium or osmium complexes, can be employed to synthesize more complex, functionalized olefins. google.com

Table 2: Olefin Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Allylic C-H Amination | Rh(III) or Ir(III) complexes | Allylic Amines | snnu.edu.cn |

| α-Arylation | Aryl diazonium salts, visible light | α-Aryl Enol Acetates | lookchem.com |

| Michael Addition | α,β-Unsaturated ketones, InCl3/Me3SiCl | 1,5-Diketones | lookchem.com |

| Cross-Metathesis | Olefins, Ru or Os catalysts | Functionalized Olefins | google.com |

Reactions at the Acetate Moiety

The acetate group of this compound and its analogs can undergo several important chemical transformations. These reactions typically involve the cleavage of the acetyl group or its participation in substitution reactions, highlighting its role as a leaving group or a precursor to other functionalities.

One key reaction is its displacement in substitution reactions. For instance, the reaction of 4-substituted cyclohex-1-enyl(phenyl)iodonium tetrafluoroborates with tetrabutylammonium (B224687) acetate in aprotic solvents results in both ipso and cine acetate-substitution products. acs.org This transformation proceeds through an elimination-addition mechanism involving a 4-substituted cyclohexyne (B14742757) as a common intermediate. acs.org The acetate ion acts as the nucleophile that adds to this highly reactive intermediate. acs.org

Furthermore, the acetate moiety can act as a leaving group in transition metal-catalyzed reactions. Iron-promoted 1,5-substitution (SN2'') reactions of enyne acetates with Grignard reagents lead to the formation of vinylallenes. core.ac.uk In this process, the acetate group is displaced by the nucleophilic Grignard reagent. core.ac.uk Similarly, the vinyl moiety of vinyl acetate is implicated in the formation of polycyclic compounds when reacted with benzene (B151609) in the presence of aluminum chloride, suggesting the acetate group's departure is a key step in the mechanism. cdnsciencepub.com

Analogous reactions are seen with similar thio-compounds. For example, 1-cyclohexenyl thioacetate (B1230152) can be converted to an alkyl-1-cyclohexenyl sulfide. This is achieved through the in situ generation of a 1-cyclohexenyl thiolate via solvolysis of the thioacetate under basic conditions, which is then trapped by an alkylating agent. tandfonline.com

Synthesis of Architecturally Complex this compound Derivatives

The this compound scaffold serves as a foundational structure for building more elaborate and architecturally complex molecules. Synthetic chemists have developed various strategies to introduce functionality and build intricate molecular frameworks starting from or incorporating this motif.

Complex, multi-substituted cyclohexane (B81311) rings containing an acetate group can be synthesized through a series of addition and ring-opening reactions. For example, the bromination of mono-addition products of 1,4-cyclohexadiene (B1204751) with 2,4-dinitrobenzenesulfenyl chloride can selectively yield compounds like 1R(S),2R(S),4R(S),5R(S)-4,5-dibromo-2-(2,4-dinitrophenylthio)cyclohexyl acetate. researchgate.net Further reactions of related oxabicyclo[4.1.0]hept-3-ene systems with reagents such as sodium azide (B81097) (NaN3) and sulfuric acid/acetic anhydride (H2SO4/Ac2O) have produced a variety of 1,2,4,5-tetrasubstituted cyclohexane derivatives that include S, O, N, Cl, and Br functionalities alongside an acetate group. researchgate.net

The synthesis of complex pharmaceutical analogs also utilizes cyclohexyl acetate-like structures. For instance, the creation of 4'-substituted cyclohexyl noviomimetics, which are designed to modulate mitochondrial respiration, involves a multi-step sequence. nih.gov This process includes the construction of a biaryl ring system via a Suzuki coupling, followed by the attachment of the substituted cyclohexyl ether moiety through a Mitsunobu reaction. nih.gov Another example is the synthesis of carbocyclic analogs of the nucleoside Q precursor (PreQ₀), where cyclohexylamine (B46788) derivatives are prepared stereoselectively and then coupled with a heterocyclic core. beilstein-journals.org

Regioselective and Stereoselective Synthetic Protocols

Control over regioselectivity and stereoselectivity is paramount in modern organic synthesis for accessing specific isomers of complex molecules. Various protocols have been established for the synthesis of this compound derivatives with high levels of such control.

Regioselectivity is crucial when multiple reaction sites are present. The reaction of 4-substituted cyclohex-1-enyl(phenyl)iodonium salts with acetate demonstrates how the choice of reaction pathway (an elimination-addition via a cyclohexyne intermediate) can dictate the regiochemical outcome, leading to a mixture of isomeric products. acs.org A different approach to achieving regioselectivity is through tandem reactions. An iridium(I)-catalyzed, atom-economical method has been developed to produce functionalized acyl-cyclohexenes from 1,5-diols, which proceeds through a highly regioselective acceptorless dehydrogenation followed by a researchgate.netlookchem.com-hydride shift cascade. acs.org

Stereoselectivity allows for the control of the three-dimensional arrangement of atoms. Highly stereoselective methods have been developed for various acetate derivatives. For example, the synthesis of (E)-alken-1-yl acetates, which are components of insect sex pheromones, can be achieved with greater than 99% isomeric purity. researchgate.net This method involves the hydridation of organoboranes followed by reaction with 1-halo-1-alkynes and subsequent protonolysis with acetic acid. researchgate.net Similarly, a highly stereoselective synthesis of (Z)-1-alkyl-2-arylvinyl acetates has been reported using complementary methods, including a stereospecific gold-catalyzed addition of acetic acid to 1-iodo-alkynes. acs.org The synthesis of complex natural product analogs, such as a dibenzo[a,g]quinolizine, has been accomplished stereoselectively starting from cis-Δ4-cyclohexenedicarboxylic acid anhydride. cdnsciencepub.com Furthermore, the stereoselective synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol has been reported, showcasing control over the orientation of multiple hydroxyl groups on a cyclohexane ring, which can then be acetylated. researchgate.net

Formation of Substituted this compound Analogs

The development of regioselective and stereoselective methods has enabled the formation of a wide array of substituted this compound analogs. These compounds feature diverse functional groups and substitution patterns on the cyclohexyl ring.

Specific examples of such analogs include:

Halogenated Derivatives : Bromination of cyclohexadiene derivatives can yield specific stereoisomers such as 1R(S),2R(S),4R(S),5R(S)-4,5-dibromo-2-(2,4-dinitrophenylthio)cyclohexyl acetate. researchgate.net

Cyano-Substituted Analogs : 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate has been synthesized through the acetylation of the corresponding cyclohexanol derivative, which itself is formed from the reaction of 4-methoxyphenyl (B3050149) acetonitrile (B52724) with cyclohexanone. researchgate.net

Alkyl-Substituted Derivatives : The synthesis of 3-Cyclohexene-1-methanol, 2,4-dimethyl-, 1-acetate involves the esterification of 2,4-dimethyl-3-cyclohexene-1-methanol with acetic anhydride or acetyl chloride. ontosight.ai

Complex Pharmaceutical Analogs : A range of 4'-substituted cyclohexyl noviomimetics has been prepared, such as N-(2-(3′-Fluoro-5-(((1s,4s)-4-(phenylamino)cyclohexyl)oxy)-[1,1′-biphenyl]-2-yl)ethyl)acetamide, where a complex biphenyl (B1667301) ether is linked to an amino-cyclohexyl system. nih.gov

Below is a table summarizing the synthesis of selected substituted cyclohexyl acetate analogs.

| Analog Name | Key Synthetic Step | Starting Materials | Reference |

|---|---|---|---|

| 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate | Acetylation of the corresponding cyclohexanol | 1-(cyano(4-methoxyphenyl)methyl)cyclohexanol, Acetic anhydride | researchgate.net |

| 3-Cyclohexene-1-methanol, 2,4-dimethyl-, 1-acetate | Esterification | 2,4-dimethyl-3-cyclohexene-1-methanol, Acetic anhydride/Acetyl chloride | ontosight.ai |

| 1R(S),2R(S),4R(S),5R(S)-4,5-dibromo-2-(2,4-dinitrophenylthio)cyclohexyl acetate | Bromination of a mono-addition product | Mono-addition product of 1,4-cyclohexadiene and 2,4-dinitrobenzenesulfenyl chloride | researchgate.net |

Mechanistic Studies and Reaction Kinetics of 1 Cyclohexenyl Acetate Chemistry

Elucidation of Reaction Mechanisms in 1-Cyclohexenyl Acetate (B1210297) Synthesis

The synthesis of 1-cyclohexenyl acetate typically involves the enolization of cyclohexanone (B45756) followed by acetylation. The efficiency and selectivity of this process are highly dependent on the choice of catalysts and reagents, which govern the reaction pathway.

Role of Specific Catalysts and Reagents

The formation of this compound from cyclohexanone is commonly achieved through enol acetylation using acetic anhydride (B1165640). The choice of catalyst is pivotal in this transformation.

Acid Catalysts: Strong acid catalysts, such as phosphoric acid or p-toluenesulfonic acid, facilitate the reaction by protonating the carbonyl oxygen of cyclohexanone, which enhances the acidity of the α-protons and promotes the formation of the enol or enolate intermediate.

Clay Catalysts: Montmorillonite (B579905) KSF clay has been demonstrated as an effective catalyst for the enol-acetylation of cyclohexanone with acetic anhydride, particularly under microwave irradiation, leading to high yields. lookchem.com Clay catalysts can act as Brønsted or Lewis acids, providing acidic sites for the reaction to occur.

Iodine: Catalytic amounts of iodine can also be used to promote the synthesis of this compound from cyclohexanone and acetic anhydride. lookchem.com Iodine likely acts as a Lewis acid, activating the carbonyl group of cyclohexanone towards enolization and subsequent trapping by the acetylating agent.

Base Catalysts: While less common for generating the thermodynamically stable this compound, strong bases can be used to deprotonate cyclohexanone to form the enolate, which then reacts with acetic anhydride. However, this can sometimes lead to mixtures of kinetic and thermodynamic products.

In an alternative approach, the synthesis of the related compound, cyclohexyl acetate, from cyclohexene (B86901) and acetic acid is often catalyzed by sulfonic acid-type cation exchange resins. nih.govgoogle.com This esterification proceeds via an electrophilic addition mechanism.

Step-by-Step Reaction Pathways

The most common synthesis of this compound from cyclohexanone via acid catalysis generally proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The catalyst (e.g., H⁺) protonates the carbonyl oxygen of cyclohexanone, making the ketone more electrophilic and increasing the acidity of the α-hydrogens.

Enol Formation: A base (which can be the acetate ion or another molecule of the ketone) removes an α-proton, leading to the formation of the enol intermediate, 1-cyclohexenol. This step is typically the rate-determining step.

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride.

Tetrahedral Intermediate Formation: This attack forms a protonated tetrahedral intermediate.

Deprotonation and Product Formation: A base removes the proton from the former enol oxygen, collapsing the intermediate and eliminating a molecule of acetic acid as a leaving group, to yield the final product, this compound.

A patent for a related synthesis, that of 1-cyclohexenylacetonitrile (B146470) from cyclohexanone and cyanoacetic acid, involves a dehydration reaction followed by decarboxylation, highlighting the importance of the initial condensation at the carbonyl group. google.com

Mechanistic Investigations of this compound Transformations

This compound, as an enol acetate, possesses a reactive carbon-carbon double bond, making it susceptible to a variety of transformations through different mechanistic pathways.

Electrophilic, Nucleophilic, and Radical Pathways

The reactivity of this compound can be channeled through several fundamental mechanistic routes.

Electrophilic Pathways: The π-bond of this compound can act as a nucleophile, reacting with electrophiles. For instance, in the presence of a strong acid (HBr) and acetic acid, cyclohexene undergoes electrophilic addition to form a carbocation intermediate. vaia.com This intermediate can then be attacked by a nucleophile. In the case of this compound, electrophilic attack would lead to an oxocarbenium ion intermediate, which is stabilized by the adjacent oxygen atom. Subsequent reaction with a nucleophile would lead to addition products.

Nucleophilic Pathways: While the double bond itself is electron-rich, nucleophilic attack can occur at the carbonyl carbon, leading to hydrolysis or transesterification under appropriate conditions. More significantly, in palladium-catalyzed reactions, nucleophilic attack on the π-allyl palladium intermediate, formed from dienes, is a key step. Kinetic studies of acetate exchange in trans-4-acetoxy-[η³-(1,2,3)-cyclohexenyl]palladium complexes show that acetate can act as a nucleophile in these systems. figshare.com

Radical Pathways: The C=C double bond of enol acetates can undergo radical additions. For example, the reaction of 1-methoxy-1-cyclohexene (an enol ether, structurally similar to an enol acetate) with peroxycarboxylates in the presence of copper salts proceeds via a radical mechanism. uni-saarland.de This suggests that this compound could undergo similar radical transformations. A key example is the photoredox-catalyzed arylation, where an aryl radical adds to the double bond (discussed in section 3.2.3). researchgate.netacs.org

Pericyclic and Rearrangement Mechanisms

Concerted, cyclic reorganizations of electrons define pericyclic reactions, and enol acetates can potentially participate in such transformations.

Sigmatropic Rearrangements: A notable potential transformation is a researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen rearrangement observed in allyl vinyl ethers. 182.160.97 If this compound were modified to have an allylic substituent at the carbonyl oxygen, it could undergo a rearrangement where a sigma bond migrates across the π-system in a concerted fashion. 182.160.97libretexts.org

Cationic Rearrangements: Should conditions promote the formation of a carbocation from this compound (e.g., through protonation and loss of acetic acid, though unlikely), subsequent Wagner-Meerwein-type rearrangements could occur to form a more stable carbocation before final product formation. msu.edumvpsvktcollege.ac.in

Photoredox Catalysis in Csp2-H Arylations of Enol Acetates

A significant modern transformation of enol acetates, including this compound, is the direct Csp²–H arylation using visible-light photoredox catalysis. researchgate.netacs.orgnih.gov This method provides a powerful way to form α-arylated ketones.

The reaction is typically catalyzed by porphyrins, which are excellent single-electron transfer (SET) photocatalysts, offering a more sustainable alternative to expensive iridium or ruthenium complexes. acs.orgnih.govthieme-connect.com The general mechanism using an aryldiazonium salt as the aryl source is as follows:

Photoexcitation of the Catalyst: The porphyrin photocatalyst (Por) absorbs visible light (e.g., from blue LEDs) and is excited to its triplet state (³Por*). acs.orgnih.gov

Single Electron Transfer (SET): The excited photocatalyst (³Por*) acts as an electron donor, transferring an electron to the aryldiazonium salt (Ar-N₂⁺). This reduces the diazonium salt and regenerates the catalyst in its oxidized form (Por⁺•).

Aryl Radical Formation: The reduced diazonium species rapidly fragments, losing a molecule of nitrogen gas (N₂) to generate a highly reactive aryl radical (Ar•). researchgate.net

Radical Addition: The aryl radical adds to the electron-rich double bond of the enol acetate (this compound). This forms a new radical intermediate, an α-acetoxy-β-aryl cyclohexyl radical.

Oxidation and Cation Formation: The radical intermediate is then oxidized by the catalyst radical cation (Por⁺•) in a second SET event. This regenerates the ground-state photocatalyst (Por), completing the catalytic cycle, and forms an oxocarbenium ion.

Hydrolysis: The reaction mixture is typically worked up with water, which hydrolyzes the oxocarbenium ion to yield the final α-aryl ketone product and acetic acid.

Research has shown that electron-deficient porphyrins, such as meso-tetra(pentafluorophenyl)porphyrin (TPFPP), are particularly effective catalysts. acs.orgnih.gov Reaction conditions, including solvent and temperature, have a significant impact on the reaction yield. acs.orgacs.org

Table 1: Optimization of Photoredox Arylation of this compound (2a) with a Diazonium Salt (1a) using TPFPP Catalyst. acs.orgacs.org

| Entry | Catalyst Loading (mol %) | Solvent (Ratio) | Light Source | Temperature (°C) | Yield of 3a (%) |

| 1 | 0.5 | CH₂Cl₂:CH₃NO₂:DMF (3.5:2.0:0.5) | White LEDs | 0 | 71 |

| 2 | 0.5 | CH₂Cl₂:CH₃NO₂:DMF (3.5:2.0:0.5) | Blue LEDs | 0 | 79-80 |

| 3 | 0.5 | DMF | Blue LEDs | 0 | 69 |

| 4 | 0.5 | CH₃NO₂:DMF (5:1) | Blue LEDs | 0 | 82 |

| 5 | 0.5 | CH₃NO₂:DMF (5:1) | Blue LEDs | 25 | 72 |

| 6 | 0.5 | CH₃NO₂:DMF (5:1) | Dark | 8h | 28 |

Data sourced from J. Org. Chem. 2018, 83, 24, 15077–15086. acs.orgacs.org

This data clearly demonstrates the necessity of both light and the photocatalyst for an efficient reaction, as shown by the low yield in the dark (Entry 6). acs.org It also highlights the superior efficiency of blue LEDs for exciting the TPFPP catalyst and the beneficial effect of lower temperatures. acs.orgacs.org

Kinetic Analysis of Reactions Involving this compound

The kinetic analysis of chemical reactions is fundamental to understanding reaction mechanisms, optimizing process conditions, and designing reactors. For this compound, an enol ester, kinetic studies often focus on reactions such as hydrolysis, transesterification, and catalyzed transformations. This section delves into the methodologies for determining rate laws, the development of kinetic models, and the influence of various operational parameters on the reaction rates involving this compound.

Determination of Rate Laws and Kinetic Parameters

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and a proportionality constant, the rate constant (k). This relationship must be determined experimentally and cannot be deduced from the reaction stoichiometry alone. For reactions involving this compound, determining the rate law involves systematically varying the concentration of the enol acetate and other reactants (e.g., water, alcohol, catalyst) and measuring the effect on the initial reaction rate.

Due to a scarcity of published kinetic data specifically for this compound, we can examine analogous systems like other enol acetates to understand the principles. For instance, the alkaline hydrolysis of enol acetates is a well-studied reaction. A study on the hydrolysis of vinyl acetate, the simplest enol acetate, provides insight into the expected kinetics. The reaction is typically second-order, being first-order with respect to the ester and first-order with respect to the hydroxide (B78521) ion.

Rate = k[Enol Acetate][OH⁻]

Kinetic parameters for the alkaline hydrolysis of vinyl acetate and the structurally related isopropenyl acetate have been determined, as shown in the table below. These values illustrate how structure affects reactivity within the enol acetate class.

Interactive Table: Kinetic Parameters for Alkaline Hydrolysis of Enol Acetates Users can sort the table by clicking on the headers.

| Compound | Rate Constant (k) at 27°C (L/mol·s) | Notes |

| Vinyl Acetate | 2.6 | The simplest enol acetate. |

| Isopropenyl Acetate | ~0.43 | The rate constant is approximately one-sixth that of vinyl acetate. |

The rate constant for isopropenyl acetate is significantly lower than that for vinyl acetate, demonstrating the influence of the additional methyl group on the reactivity. Similar experimental approaches would be required to establish the specific rate law and determine the rate constant and activation energy for reactions of this compound.

Development and Validation of Kinetic Models (e.g., Langmuir–Hinshelwood–Hougen–Watson for related systems)

For heterogeneously catalyzed reactions, kinetic models are developed to describe the reaction mechanism, which includes adsorption of reactants onto the catalyst surface, surface reaction, and desorption of products. The Langmuir–Hinshelwood–Hougen–Watson (LHHW) model is one of the most common and comprehensive models used for such systems.

The LHHW approach assumes that all reacting species are adsorbed on the catalyst surface and that the rate-determining step is the surface reaction between adsorbed molecules. The general form of an LHHW rate equation incorporates terms for adsorption equilibrium constants of all species present, providing a more detailed description than simple power-law kinetics.

For the hydrolysis of cyclohexyl acetate, a potential LHHW model would be established based on the following steps:

Adsorption of cyclohexyl acetate and water onto the active sites of the catalyst.

Surface reaction between the adsorbed species to form adsorbed cyclohexanol (B46403) and acetic acid.

Desorption of the products from the catalyst surface.

The resulting rate expression would take the form:

Rate = (k * (C_A * C_B - C_P * C_Q / K_eq)) / (Adsorption Term)

Where C_i represents the concentration of each component and the adsorption term in the denominator includes the concentrations and adsorption equilibrium constants for all reactants and products. Validation of the model involves fitting the model parameters (rate and adsorption constants) to experimental data obtained over a range of conditions and assessing the goodness of fit. For instance, in the catalytic hydrolysis of cyclohexyl acetate, an LHHW model was successfully established and its parameters, including the activation energy (60.94 kJ/mol), were determined by fitting experimental data.

Influence of Temperature, Concentration, and Catalysis on Reaction Rates

The rate of chemical reactions involving this compound is significantly influenced by temperature, reactant concentrations, and the presence of catalysts.

Influence of Temperature Generally, an increase in temperature increases the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). In a palladium-catalyzed kinetic resolution of racemic cyclohexenyl acetate, elevating the temperature from ambient to 40°C significantly accelerated the reaction. At the higher temperature, a conversion of 75% was achieved in just 10 minutes, demonstrating a strong positive dependence of the reaction rate on temperature.

Influence of Concentration Reaction rates typically increase with the concentration of reactants. As described by the rate law, the rate is proportional to the concentration of each reactant raised to a certain power (the reaction order). For a first-order reaction, doubling the reactant concentration would double the rate. In the case of the palladium-catalyzed alkylation of this compound, the ratio of the catalyst components is crucial. Deviating from the optimal ratio by having an excess of the achiral ligand or substoichiometric amounts of ligands led to a dramatic decrease in the reaction rate and selectivity.

Influence of Catalysis Catalysts increase the rate of a reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. The chemistry of this compound involves various catalytic systems. Palladium catalysts are notably effective for asymmetric allylic alkylation reactions, including the kinetic resolution of racemic this compound. In one study, a library of supramolecular ligands was screened to find an optimal palladium catalyst that provided a fast and highly efficient kinetic resolution. The choice of catalyst and its concentration are critical parameters for optimizing both the rate and the selectivity of the reaction.

Interactive Table: Effect of Temperature and Catalyst Ratio on Kinetic Resolution of this compound Users can sort the table by clicking on the headers.

| Temperature (°C) | Catalyst Ratio (Pd/Ligand1/Ligand2) | Time (min) | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) |

| Room Temp | 1 / 1.5 / 1.2 | 30 | 69 | 99 |

| 40 | 1 / 1.5 / 1.2 | 10 | 75 | 99 |

| Room Temp | 1 / 0.5 / 0.45 | - | Extremely Slow | Non-enantioselective |

| Room Temp | Excess achiral ligand | - | Dominant non-selective catalysis | No enantioselectivity |

Catalytic Aspects in 1 Cyclohexenyl Acetate Synthesis and Reactivity

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. They are particularly valuable for achieving specific chemical transformations and functionalizations of molecules like 1-cyclohexenyl acetate (B1210297).

Transition metal catalysis is a powerful tool for the functionalization of unsaturated compounds. researchgate.netrsc.orgnih.gov In the context of 1-cyclohexenyl acetate, which is an allylic acetate, copper-catalyzed reactions are of particular interest. Copper-catalyzed hydroboration of allylic acetates represents a method for the regio- and enantioselective introduction of a boron moiety, which can then be further transformed into a variety of functional groups. nih.govnih.gov

The hydroboration of alkenes is a fundamental reaction that adds a hydrogen-boron bond across a double bond. masterorganicchemistry.com Copper-catalyzed versions of this reaction have been developed to achieve high levels of control over the stereochemistry and regiochemistry of the product. nih.govresearchgate.netberkeley.edu For instance, the use of chiral N-heterocyclic carbene (NHC) ligands in copper-catalyzed hydroborations can lead to high enantioselectivity. nih.gov This approach allows for the synthesis of chiral organoboranes from achiral starting materials. The resulting organoborane can be oxidized to the corresponding alcohol or used in a variety of carbon-carbon bond-forming reactions.

Example of Copper-Catalyzed Hydroboration:

| Substrate Type | Catalyst System | Key Feature | Product Type | Reference |

| Allylic Acetates | NHC-Cu complex | High enantioselectivity | Chiral α-carbamylboronates | nih.gov |

| Difluoroalkyl-substituted internal alkenes | CuOAc with Ph-BPE ligand | High regio- and enantioselectivity | Chiral secondary boronates | nih.gov |

| Internal Allylic Alcohols | Copper catalyst | Stereospecific | Chiral diols | researchgate.net |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of catalysis, alongside transition metal catalysis and biocatalysis. While specific examples of organocatalytic reactions directly involving this compound are not extensively detailed in the provided search results, the principles of organocatalysis can be applied to its transformations. For instance, enol acetates can act as ketone surrogates in various reactions. lookchem.com Organocatalysts could potentially be employed to mediate the reaction of the enol acetate with electrophiles or nucleophiles in an asymmetric fashion. For example, chiral amines or phosphoric acids could be used to catalyze the addition of various nucleophiles to the double bond of this compound or to facilitate its reaction with aldehydes in aldol-type reactions. The development of asymmetric Michael additions of azaarenes lacking structural homology to 1,3-dicarbonyl nucleophiles highlights the potential of organocatalysis to address challenging transformations. chemrxiv.org

Biocatalysis and Enzymatic Approaches for Chiral this compound Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. nih.govspringernature.com The synthesis of enantiomerically pure chiral compounds is a key application of biocatalysis. nih.govmanchester.ac.uk

While the direct enzymatic synthesis of chiral this compound derivatives is not explicitly described, biocatalytic methods can be envisioned for this purpose. For instance, lipases are known to catalyze the enantioselective acylation or deacylation of racemic alcohols. A similar strategy could potentially be applied to a racemic chiral cyclohexenol (B1201834) precursor to produce an enantiomerically enriched this compound derivative.

Furthermore, oxidoreductases are versatile biocatalysts used in the synthesis of chiral alcohols and other functional groups. nih.gov These enzymes could potentially be used to asymmetrically reduce a precursor ketone to a chiral cyclohexenol, which could then be acetylated to the desired chiral enol acetate. The use of whole-cell biocatalysts, which contain a range of enzymes and cofactors, can also be a powerful approach for complex transformations. nih.gov The development of biocatalytic cascades, where multiple enzymatic steps are combined in a single pot, is a growing area that could be applied to the synthesis of complex chiral molecules derived from this compound. springernature.com Unconventional approaches, such as the use of reductive enzymes or novel solvent systems, are expanding the scope of biocatalysis for the synthesis of chiral molecules. almacgroup.com

Lipase-Catalyzed Reactions on Allylic Acetates with Cyclohexyl Structures

Lipases are versatile biocatalysts that facilitate a range of reactions, including hydrolysis, esterification, and transesterification. researchgate.net Their application to allylic acetates with cyclohexyl structures is of significant interest due to the potential for high selectivity under mild reaction conditions. These enzymes operate at the lipid-water interface, catalyzing the hydrolysis of carboxylic esters, but can also be employed in non-aqueous media to favor synthesis or acyl exchange reactions. researchgate.netnih.gov

The mechanism of lipase (B570770) catalysis typically involves a serine residue in the enzyme's active site, which acts as a nucleophile. In the context of hydrolysis of an allylic acetate, the serine's hydroxyl group attacks the carbonyl carbon of the acetate, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol and forming an acyl-enzyme complex. Subsequently, a water molecule attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid. In transesterification, another alcohol molecule acts as the nucleophile instead of water.

Research on compounds structurally related to this compound demonstrates the feasibility of these reactions. For instance, the enzymatic kinetic resolution of various aromatic Morita-Baylis-Hillman acetates has been successfully achieved through lipase-catalyzed hydrolysis. d-nb.info In these studies, lipases from Pseudomonas fluorescens and Pseudomonas cepacia were found to be particularly effective. d-nb.info The selectivity of the reaction is often expressed as the Enantiomeric ratio (E), which is a measure of the enzyme's ability to distinguish between two enantiomers. d-nb.info

Factors that influence the efficiency and selectivity of lipase-catalyzed reactions on cyclohexyl structures include the specific lipase used, the solvent, temperature, and the structure of the acyl group. For example, Novozyme 435, an immobilized form of Candida antarctica lipase B, has shown a preference for longer-chain esters in some reactions. d-nb.info The use of organic solvents can shift the reaction equilibrium towards synthesis (esterification) or transesterification. nih.gov

Table 1: Examples of Lipase-Catalyzed Hydrolysis on Structurally Related Acetates

| Substrate | Lipase | Key Finding | Reference |

| Aromatic Morita-Baylis-Hillman acetates | P. fluorescens, P. cepacia, Novozyme 435 | Successful kinetic resolution with excellent enantiomeric excess (ee) values. | d-nb.info |

| 2-arylcyclohexyl acetate | Candida antarctica lipase B | Highly efficient resolution in hydrolysis reactions. | uclouvain.be |

| β-substituted-γ-acetyloxymethyl-γ-butyrolactones | Burkholderia cepacia lipase | Enantioselectivity is dependent on the nature and orientation of the β-alkyl substituent. |

Enantioselective Hydrolysis and Transesterification of Cyclohexyl Acetate Derivatives

The enantioselective capabilities of lipases are particularly valuable in the synthesis of optically active compounds. Through a process known as kinetic resolution, a lipase can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of enantiomers, which is crucial in various fields, including pharmaceuticals and materials science.

In the case of cyclohexyl acetate derivatives, both enantioselective hydrolysis and transesterification have been demonstrated. For the hydrolysis of racemic esters, the reaction is allowed to proceed to approximately 50% conversion. At this point, one enantiomer of the starting material has been largely converted to the corresponding alcohol, while the unreacted starting material is enriched in the other enantiomer. The enantiomeric excess of the products can be very high, often exceeding 99%. fao.org

Candida antarctica lipase B (CALB) is a frequently utilized enzyme for these transformations due to its broad substrate scope and high enantioselectivity. fao.orgmdpi.com For example, CALB has been used for the enantioselective transesterification of 2-(4-methoxybenzyl)-1-cyclohexanols, producing pure enantiomers of the corresponding R-cyclohexyl acetates. fao.org The choice of acyl donor in transesterification reactions is also critical. Vinyl acetate is often used as it produces an enol that tautomerizes to acetaldehyde, making the reaction effectively irreversible.

The solvent system plays a significant role in the enantioselectivity of these reactions. Organic solvents are typically required for transesterification to solubilize the substrates and shift the equilibrium towards product formation. nih.gov The nature of the solvent can influence the conformation of the enzyme and, consequently, its activity and selectivity.

Table 2: Enantioselective Reactions Catalyzed by Candida antarctica Lipase B (CALB)

| Reaction Type | Substrate | Key Outcome | Reference |

| Transesterification | 2-(4-methoxybenzyl)-1-cyclohexanols | Production of pure enantiomers of R-cyclohexyl acetates (ee > 99%). | fao.org |

| Hydrolysis | Racemic 2-arylcyclohexyl acetate | High enantioselectivity (E > 200) and high ee values (>99%) for the resulting (1R,2S)-trans-2-arylcyclohexanols. | uclouvain.be |

| Acylation | Racemic 1,3,6-tri-O-benzyl-myo-inositol | Successful gram-scale kinetic resolution. | rsc.org |

Advanced Catalytic Systems and Reactor Design for this compound Processes

Photocatalytic Systems in Arylation of Enol Acetates

The direct α-arylation of ketones is a powerful method for constructing C(sp²)–C(sp³) bonds, which are prevalent in many important organic molecules. arizona.edu Photocatalytic systems offer a mild and efficient alternative to traditional metal-catalyzed cross-coupling reactions for the arylation of enol acetates like this compound. arizona.eduacs.org These reactions are often characterized by their operational simplicity and broad functional group tolerance. arizona.edu

Visible-light photoredox catalysis is a common approach. acs.org The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with an aryl diazonium salt or an aryl halide to generate an aryl radical. arizona.eduacs.org This highly reactive aryl radical then adds to the double bond of the enol acetate, forming a radical intermediate. This intermediate is subsequently oxidized to a cationic species, which upon loss of the acetyl group and regeneration of the catalyst, yields the α-arylated ketone. acs.org

A variety of photocatalysts have been employed for this transformation, including ruthenium complexes like [Ru(bpy)₃]Cl₂ and various organic dyes. acs.org The reaction can be performed at room temperature and often does not require strong bases or expensive ligands. acs.org The scope of the reaction is broad, accommodating a range of functional groups on both the arylating agent and the enol acetate. For example, the photocatalytic arylation of the enol acetate derived from cyclohexanone (B45756) with various aryl diazonium salts has been shown to proceed in good yields. acs.org

Table 3: Examples of Photocatalytic α-Arylation of Enol Acetates

| Enol Acetate Substrate | Arylating Agent | Photocatalyst | Solvent | Yield (%) | Reference |

| 1-Isopropenyl acetate | 4-Nitrophenyldiazonium tetrafluoroborate | [Ru(bpy)₃]Cl₂ | DMF | 95 | researchgate.net |

| This compound | 4-Bromophenyldiazonium tetrafluoroborate | [Ru(bpy)₃]Cl₂ | DMF | 83 | acs.org |

| 1-Phenylvinyl acetate | 4-Cyanophenyldiazonium tetrafluoroborate | [Ru(bpy)₃]Cl₂ | DMF | 75 | acs.org |

| 1-Isopropenyl acetate | 4-Methoxyphenyldiazonium tetrafluoroborate | Eosin B | DMF | 60 | acs.org |

Reactive Distillation and Chromatographic Reactor Applications (for related compounds, conceptually applicable)

Process intensification strategies, such as reactive distillation and chromatographic reactors, offer significant advantages for equilibrium-limited reactions like esterification by integrating reaction and separation into a single unit. lboro.ac.uk While specific applications to this compound are not detailed in the literature, the principles are conceptually applicable based on studies of similar compounds, such as cyclohexyl acetate.

Reactive Distillation (RD) combines the functions of a chemical reactor and a distillation column. For an esterification reaction, the reactants are fed into the column where they react in the presence of a catalyst. The products are continuously separated based on their boiling points. By removing one of the products (e.g., water), the reaction equilibrium is shifted towards the formation of the ester, leading to higher conversions. semanticscholar.org For the production of cyclohexyl acetate from cyclohexene (B86901) and acetic acid, RD has been shown to achieve high yields. acs.org However, challenges can include the need for high-pressure steam and potential mismatches between optimal reaction and distillation conditions. acs.org A side-reactor column (SRC) configuration has been proposed as an alternative to overcome some of these limitations, offering significant cost savings. acs.orgresearchgate.net

Chromatographic Reactors are another multifunctional reactor type where reaction and separation occur simultaneously within a chromatographic column. acs.org This technology is particularly suited for reactions where the products have different affinities for the stationary phase, allowing for their in-situ separation. acs.org This separation also drives the reaction equilibrium forward, enhancing conversion. lboro.ac.uk

One advanced implementation is the Simulated Moving Bed Reactor (SMBR) . The SMBR simulates a countercurrent flow of the solid phase (catalyst and adsorbent) and the liquid phase through a series of interconnected fixed-bed columns. acs.orgwikipedia.org This setup allows for continuous operation and efficient separation of products from reactants, leading to high purity and yield. acs.org SMBR systems have been successfully applied to various esterification reactions, such as the synthesis of methyl acetate and n-hexyl acetate. acs.orgresearchgate.net The integration of reaction, separation, and regeneration steps in an SMBR can significantly improve process efficiency and reduce solvent consumption compared to conventional batch or fixed-bed reactors. researchgate.netacs.org

Applications of 1 Cyclohexenyl Acetate in Advanced Synthetic Chemistry

Chiral Synthesis and Asymmetric Catalysis Involving 1-Cyclohexenyl Acetate (B1210297) Scaffolds

1-Cyclohexenyl acetate and its derivatives are valuable building blocks in chiral synthesis and asymmetric catalysis, enabling the construction of complex stereochemical architectures. Their utility is particularly evident in reactions that form stereocenters, including quaternary carbons, and in the synthesis of chiral molecules with broad applications.

Asymmetric Construction of Quaternary Carbon Stereocenters from Allylic Acetates

The creation of all-carbon quaternary stereocenters, a common feature in many natural products and bioactive molecules, presents a significant challenge in organic synthesis. bohrium.combohrium.com Transition-metal-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful strategy for constructing these sterically congested centers. bohrium.comnih.gov In this context, allylic acetates serve as key substrates.

One notable approach involves the palladium-catalyzed asymmetric allylic alkylation of non-biased, unstabilized enolates. nih.gov For instance, the reaction of exocyclic vinylogous ester 18 with allyl acetate in the presence of a chiral palladium catalyst can generate an α-quaternary ketone. nih.gov Although initial attempts with certain ligands yielded low enantioselectivity, the development of more effective chiral ligands has significantly improved the enantiomeric excess of the products. nih.gov

Another strategy is the palladium-catalyzed decarboxylative allylic alkylation of α-benzyl cyanoacetates with methylene (B1212753) cyclic carbamates. bohrium.com This method allows for the synthesis of a variety of enantioenriched products bearing nitrile-containing acyclic quaternary carbon stereocenters with high yields and good enantioselectivities. bohrium.com The mechanism is believed to involve the formation of an aza-π-allylpalladium zwitterionic intermediate, followed by nucleophilic attack of the α-benzyl cyanoacetate. bohrium.com

The following table summarizes key aspects of these reactions:

| Reaction Type | Substrates | Catalyst System | Key Feature | Reference |

| Asymmetric Allylic Alkylation | Exocyclic vinylogous ester, Allyl acetate | [(η³-C₃H₅)PdCl]₂ with chiral ligand | Formation of α-quaternary ketone | nih.gov |

| Decarboxylative Allylic Alkylation | Methylene cyclic carbamate, α-benzyl cyanoacetate | Palladium with chiral phosphoramidite (B1245037) ligand | Construction of nitrile-containing acyclic quaternary carbon stereocenters | bohrium.com |

Enantioselective Synthesis of γ-Chiral Borylalkanes from Cyclohexyl-Substituted Allylic Acetates

A significant advancement in asymmetric synthesis is the copper-catalyzed enantioselective SN2′-reduction of γ,γ-disubstituted allylic substrates, including those with cyclohexyl groups, to produce γ-chiral borylalkanes. nih.govrsc.orgresearchgate.net This method utilizes a copper–DTBM-Segphos catalyst to achieve high enantioselectivities, up to 99% ee, from readily available allylic acetates or benzoates. nih.govrsc.org

The reaction proceeds through a sequential reduction and hydroboration mechanism. A key finding is that bulky cyclohexyl-substituted allylic acetates are well-tolerated substrates, leading to the corresponding γ-chiral alkylboronates in good yields and with excellent enantioselectivity. nih.govrsc.orgresearchgate.net This demonstrates the versatility of the catalytic system in accommodating sterically demanding groups.

The resulting γ-chiral alkylboronates are valuable intermediates that can be further transformed into a variety of chiral compounds, such as alcohols, arenes, and amines, without loss of stereochemical integrity. nih.govrsc.org

The table below details the substrate scope for this reaction:

| Substrate (Allylic Acetate) | Product (γ-Chiral Borylalkane) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cyclohexyl-substituted | (R)-2-(1-cyclohexyl-3-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | 98 | nih.govrsc.org |

| tert-Butyl-substituted | (R)-2-(1-(tert-butyl)-3-methylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82 | 99 | nih.govrsc.org |

Stereoselective Synthesis of Complex Molecules

The principles of stereoselective synthesis are fundamental to creating complex molecules with multiple stereocenters. msu.edu this compound and related structures can serve as precursors in synthetic sequences that establish specific stereochemical relationships. For instance, the oxidative fragmentation of a 1,5-cyclooctadiene (B75094) derivative, which can be synthesized from 2-(1-cyclohexenyl) ethanol (B145695) (derived from ethyl this compound), leads to a 16-membered macrocyclic tetraketone. wisdomlib.org This transformation underscores the utility of cyclohexene-based intermediates in constructing large, complex cyclic systems. wisdomlib.org

Furthermore, lipase-mediated resolution has been effectively used in the stereoselective synthesis of terpenoids. mdpi.com Compounds with an (E)-4-cyclohexenyl-but-3-en-2-ol framework have proven to be excellent substrates for lipase-catalyzed acetylation, allowing for the separation of enantiomers with high enantioselectivity. mdpi.com This enzymatic approach provides access to optically pure building blocks for the synthesis of natural products. mdpi.com

Enantioselective Synthesis of Chiral Alkanols via ZACA Reaction and Lipase (B570770) Catalysis (with acetate intermediates)

A powerful combination for synthesizing enantiomerically pure chiral alkanols involves the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction) followed by lipase-catalyzed acetylation. pnas.orgnih.govjst.go.jp This method allows for the preparation of γ-, δ-, and ε-chiral 1-alkanols with enantiomeric purities of ≥99% ee. pnas.orgnih.gov

The process begins with the ZACA reaction on ω-alkene-1-ols, which generates chiral organoaluminum intermediates. pnas.orgnih.gov These are then oxidized to produce α,ω-dioxyfunctional intermediates with moderate enantiomeric excess (80–88% ee). pnas.orgnih.gov The crucial step for achieving high enantiopurity is the subsequent lipase-catalyzed acetylation, which selectively acetylates one enantiomer, allowing for the separation of the unreacted, highly enantioenriched alcohol. pnas.orgnih.govjst.go.jp

These enantiomerically pure α,ω-dioxyfunctional intermediates, which include acetate functionalities, are versatile synthons for constructing a wide array of chiral compounds. pnas.orgnih.gov They can undergo further transformations, such as copper- or palladium-catalyzed cross-coupling reactions, with retention of their stereochemical integrity. pnas.orgnih.gov

Role as a Key Intermediate in Multi-Step Organic Syntheses

Precursor for Complex Natural Products and Pharmaceuticals

This compound and its derivatives are valuable precursors in the total synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net The cyclohexene (B86901) ring system provides a versatile scaffold that can be elaborated into more complex molecular architectures.

For example, dearomatization strategies, which convert flat aromatic compounds into three-dimensional structures, are powerful tools in natural product synthesis. nih.gov Cyclohexene derivatives can be key intermediates in these pathways. Additionally, cyclohexane-1,3-dione derivatives, which are related to cyclohexenyl systems, are recognized as important precursors for a wide range of natural products. researchgate.net

The synthesis of a 1,5-cyclooctadiene derivative, a precursor for a macrocyclic tetraketone, begins with a Reformatsky reaction involving cyclohexanone (B45756) and ethyl bromoacetate (B1195939) to form ethyl this compound. wisdomlib.org This is then reduced to 2-(1-cyclohexenyl) ethanol, highlighting the role of the cyclohexenyl acetate as an early-stage intermediate in a multi-step synthesis. wisdomlib.org

Building Block for Agrochemicals

The cyclohexyl and cyclohexene structural motifs are integral to a variety of agrochemicals, including herbicides, insecticides, and fungicides. While direct, large-scale synthesis of commercial agrochemicals starting specifically from this compound is not extensively documented in readily available literature, its structure represents a key building block. The reactivity of its enol ester and the potential for stereoselective functionalization make it and its derivatives valuable intermediates in the synthesis of complex agrochemical molecules.

Research into agrochemical synthesis often involves the modification of core structures like cyclohexene to enhance biological activity and selectivity. For example, various cyclohexane (B81311) derivatives are employed in the manufacturing of insecticides. scielo.org.mx Similarly, cyclohexyl (4-chloro-2-methylphenoxy)acetate has been identified as a compound with potential applications in the production of herbicides, insecticides, or fungicides. ontosight.ai

The synthesis of certain modern herbicides utilizes intermediates that are structurally analogous to derivatives of this compound. A notable example is the synthesis of the triketone herbicide, cyclosulfuron, which proceeds through an intermediate containing a 3-oxo-1-cyclohexenyl ester moiety. google.com Another patent describes cyclohexenone derivatives, such as 2-((E)-3-chloro-2-propenyloxyiminobutyl)-5-(4-ethylphenyl)-3-chloro-2-cyclohexen-1-one, as potent herbicides. google.com Furthermore, novel stilbene (B7821643) cyclohexyl sulfonamide derivatives have been designed and synthesized, showing promising antifungal activity against plant pathogens like Botrytis cinerea. acs.org

These examples underscore the importance of the cyclohexene core, which is readily available from this compound, in the development of new and effective agrochemicals. The functional group transformations required to convert this compound into these more complex structures are fundamental operations in synthetic organic chemistry.

Table 1: Examples of Cyclohexene-based Structures in Agrochemicals

| Compound Class | Example Structure/Intermediate | Application | Reference |

| Triketone Herbicides | 3-Oxo-1-cyclohexenyl ester derivative | Herbicide | google.com |

| Cyclohexenone Oxime Ethers | 2-((E)-3-Chloro-2-propenyloxyiminobutyl)-5-(4-ethylphenyl)-3-chloro-2-cyclohexen-1-one | Herbicide | google.com |

| Phenoxy Acetates | Cyclohexyl (4-chloro-2-methylphenoxy)acetate | Potential Herbicide/Insecticide/Fungicide | ontosight.ai |

| Cyclohexyl Sulfonamides | Stilbene cyclohexyl sulfonamide derivatives | Fungicide | acs.org |

Development of Novel Reagents and Auxiliaries Based on this compound Structure

The unique chemical structure of this compound, an enol ester, makes it a valuable substrate and precursor in the development of novel reagents and chiral auxiliaries for asymmetric synthesis. Asymmetric synthesis is a critical field in chemistry focused on creating chiral molecules with a specific three-dimensional arrangement, which is paramount in the production of pharmaceuticals and fine chemicals. uwindsor.caunivpancasila.ac.id

A key application of this compound in this area is as a model substrate for testing the efficacy of new catalytic systems. The kinetic resolution of racemic cyclohexenyl acetate is a benchmark reaction for evaluating new chiral catalysts. For instance, palladium catalysts based on supramolecular ligands, formed via self-assembly, have been successfully used for the highly efficient kinetic resolution of cyclohexenyl acetate. rsc.org This process selectively converts one enantiomer of the starting material into a product, leaving the other enantiomer unreacted, thereby separating them. The success of these novel ligand systems demonstrates the utility of this compound in advancing catalyst development.

The development of chiral auxiliaries—molecules that are temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer—is another area where cyclohexene-based structures are prominent. While not always derived directly from this compound, related cyclohexyl-based auxiliaries, such as those derived from (1R,2S)-trans-2-phenyl-1-cyclohexanol, are used to control the stereochemical outcome of reactions involving N-acyliminium ions. semanticscholar.org The principles learned from these systems can be applied to new auxiliaries derived from the this compound scaffold. The ability to perform diastereoselective reactions, such as the Diels-Alder reaction, using chiral auxiliaries attached to a cyclohexene framework, allows for the synthesis of optically active products like 3-cyclohexene-1-carboxylic acid. acs.org

The enol acetate functionality in this compound provides a handle for various chemical transformations, making it a versatile starting point for creating more complex reagents. For example, enol esters can be used in the synthesis of α-tosyloxy ketones with high enantioselectivity using chiral iodine(III) reagents, highlighting a pathway to chiral building blocks. lookchem.com

Table 2: Research Findings in Reagent and Auxiliary Development

| Application Area | Key Finding | Substrate/Precursor | Significance | Reference |

| Kinetic Resolution | High-throughput screening of a SUPRAphos library revealed a palladium catalyst that gave fast and highly efficient kinetic resolution (S-value up to 12). | Racemic cyclohexenyl acetate | Development of novel, highly selective supramolecular catalysts for asymmetric synthesis. | rsc.org |

| Asymmetric Catalysis | Development of a catalytic enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols. | Trichloroacetimidate derivatives (structurally related to functionalized cyclohexenols) | Provides a general method for creating chiral allylic esters, important synthetic intermediates. | nih.gov |

| Chiral Auxiliaries | Use of cyclohexyl-based chiral auxiliaries derived from compounds like (1R,2S)-trans-2-phenyl-1-cyclohexanol to direct the addition to N-acyliminium ions. | Chiral N-acyliminium ions | Demonstrates the utility of the rigid cyclohexyl framework in controlling stereochemistry. | semanticscholar.org |

Advanced Analytical and Spectroscopic Characterization of 1 Cyclohexenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and 1-cyclohexenyl acetate (B1210297) is no exception. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a complete picture of its atomic connectivity and spatial arrangement can be obtained.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural confirmation and purity assessment of 1-cyclohexenyl acetate.

The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment within the molecule. For this compound, characteristic signals are expected for the vinyl proton, the allylic and aliphatic protons of the cyclohexene (B86901) ring, and the methyl protons of the acetate group. The chemical shift (δ) of these protons and their coupling patterns (multiplicity) are key identifiers.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, vinylic, aliphatic). For instance, the carbonyl carbon of the acetate group will appear at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the cyclohexene ring.

The integration of the signals in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum can be used to assess the purity of the sample. The presence of unexpected signals may indicate the presence of impurities or residual solvents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinyl H | ~5.5-6.0 | - |

| Allylic CH₂ | ~2.0-2.2 | ~25-30 |

| Aliphatic CH₂ | ~1.6-1.8 | ~20-25 |

| Acetate CH₃ | ~2.1 | ~21 |

| Vinylic C-O | - | ~140-150 |

| Vinylic C-H | - | ~120-130 |

| Carbonyl C=O | - | ~169-171 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity between atoms. huji.ac.ilyoutube.comemerypharma.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.ilemerypharma.com In this compound, COSY would show correlations between the vinyl proton and the adjacent allylic protons, as well as between the different protons within the cyclohexene ring, helping to trace the proton-proton connectivity network.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comemerypharma.com HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals. For example, it would show a correlation between the vinyl proton and its corresponding vinylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comemerypharma.com HMBC is crucial for piecing together the entire molecular structure by connecting different fragments. For instance, it would show a correlation between the methyl protons of the acetate group and the carbonyl carbon, as well as the vinylic carbon attached to the oxygen atom, thus confirming the ester linkage and its position.

While this compound is not chiral, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be used to study its conformation in solution by identifying protons that are close to each other in space, even if they are not directly bonded. huji.ac.il

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. nist.govmdpi.comshimadzu.comuin-alauddin.ac.id In a GC-MS system, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum shows the molecular ion peak (M+), which corresponds to the molecular weight of the compound (140.18 g/mol for this compound). nih.gov The fragmentation pattern, which is a unique fingerprint for each compound, provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, characteristic fragments would be expected from the cleavage of the ester bond and fragmentation of the cyclohexene ring.

GC-MS is also highly effective for identifying and quantifying impurities in a sample of this compound, provided they are also volatile. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile or Thermally Labile Derivatives

For non-volatile or thermally labile derivatives of this compound, or for its analysis in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. shimadzu.com In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

LC-MS employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically result in less fragmentation and a more prominent molecular ion peak. shimadzu.com This is particularly useful for confirming the molecular weight of the compound. For some derivatives, tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. sielc.comsielc.comsielc.com A common approach for this compound would be reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.comsielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its purity can be accurately assessed. researchgate.net

For preparative purposes, column chromatography using silica (B1680970) gel is often employed to purify this compound from byproducts and starting materials. rsc.org The choice of solvent system (eluent) is critical to achieve good separation.

Gas Chromatography (GC)

Gas Chromatography is a robust and widely used technique for the analysis of volatile compounds like this compound. It is instrumental in monitoring reaction progress, assessing final product purity, and identifying volatile impurities. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.

Research findings indicate that GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is effective for analyzing reaction mixtures involving cyclohexyl derivatives. researchgate.netoup.com For instance, the analysis of cyclohexane (B81311) oxidation products, which can include cyclohexyl acetate, has been successfully performed using GC. oup.com The choice of stationary phase is critical; polar columns like those with Carbowax (polyethylene glycol) phases or non-polar silicone-based phases are often employed depending on the specific separation required. acs.org Derivatization techniques, such as silylation, can be used for less volatile related compounds to improve their thermal stability and chromatographic behavior. oup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Capillary Column (e.g., DB-WAX, HP-5MS, Carbowax 20M) | acs.orgnih.govshimadzu.com |

| Stationary Phase | Polyethylene glycol or Polysiloxane-based | acs.orgshimadzu.com |

| Carrier Gas | Helium or Nitrogen | shimadzu.com |

| Injection Mode | Split/Splitless | unirioja.es |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | researchgate.netnih.govnih.gov |

| Temperature Program | Initial oven temperature followed by a ramp to a final temperature (e.g., 70°C ramped to 230°C) | researchgate.netshimadzu.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound and related enol acetates, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase.

Specific methods have been developed for the analysis of this compound. sielc.comsielc.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.comsielc.com The detection is typically performed using a photodiode array (PDA) or UV detector. researchgate.net Low-temperature HPLC has also been employed to study the tautomeric equilibria of related cyclic β-dicarbonyl compounds, successfully separating keto and enol forms. researchgate.netoup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase (e.g., Newcrom R1, C18) | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile and Water (with formic or phosphoric acid) | sielc.comsielc.comsielc.com |

| Detection | UV or Photodiode Array (PDA) | researchgate.net |

| Flow Rate | Typically 0.4 - 1.0 mL/min | researchgate.net |

| Application | Purity assessment, impurity profiling, quantitative analysis | sielc.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mz-at.de Methods developed for HPLC are often directly transferable or scalable to UPLC, providing a substantial increase in throughput. sielc.comsielc.com